molecular formula C30H27FN4O4 B2652735 3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide CAS No. 441048-91-5

3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide

Cat. No. B2652735
CAS RN: 441048-91-5
M. Wt: 526.568
InChI Key: TUIYWHFELNEJRA-UHFFFAOYSA-N
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Description

3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a useful research compound. Its molecular formula is C30H27FN4O4 and its molecular weight is 526.568. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

Research into compounds with similar structural motifs focuses on synthesis and functionalization. For example, studies on the synthesis of benzamide derivatives, including fluorobenzamides, highlight the importance of these compounds in creating biologically active molecules. The development of potent serotonin-3 receptor antagonists from benzamides underscores the relevance of structural modifications in enhancing biological activity (Harada et al., 1995). Similarly, research on enaminone derivatives incorporating dibromobenzofuran moieties for novel azines and azolotriazines fabrication demonstrates the synthetic utility of furanyl and benzofuran groups in heterocyclic chemistry (Sanad & Mekky, 2018).

Pharmacological Insights

The compound's structural components suggest potential pharmacological applications, given the interest in benzamides and related structures as pharmacophores. Research into fluorine-18-labeled benzamide analogues for imaging sigma-2 receptors in tumors highlights the diagnostic potential of fluorobenzamides in positron emission tomography (PET) imaging (Tu et al., 2007). Moreover, studies on transformations of tertiary N-furfurylamides of aromatic and heteroaromatic carboxylic acids under acidic conditions reveal the chemical versatility of furanyl-containing compounds in synthesizing biologically active heterocycles (Stroganova et al., 2009).

Material Science and Novel Applications

In materials science, the incorporation of benzamide and furanyl groups could lead to novel materials with unique properties. Research on catalyst- and solvent-free synthesis techniques, as demonstrated in the preparation of fluorobenzamides, showcases the ongoing efforts to develop environmentally friendly and efficient synthetic routes for complex molecules, which could have implications for material design and development (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-N-(furan-2-ylmethyl)-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27FN4O4/c31-23-9-6-20(7-10-23)30(38)33-25-14-21(29(37)32-15-24-3-2-12-39-24)8-11-27(25)34-16-19-13-22(18-34)26-4-1-5-28(36)35(26)17-19/h1-12,14,19,22H,13,15-18H2,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIYWHFELNEJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=C(C=C(C=C4)C(=O)NCC5=CC=CO5)NC(=O)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide

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